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molecular formula C12H12O4 B8771644 Ethyl 6-methoxybenzo[b]furan-3-carboxylate

Ethyl 6-methoxybenzo[b]furan-3-carboxylate

Cat. No. B8771644
M. Wt: 220.22 g/mol
InChI Key: CSLCYFFJPLEVAX-UHFFFAOYSA-N
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Patent
US08399465B2

Procedure details

To a solution of 2-hydroxy-4-methoxybenzaldehyde (45 g, 295.76 mmol) in DCM (80 mL) was added catalytic HBF4 etherate (4 mL, 29.4 mmol) and stirred (rt, 10 min). The reaction mixture was cooled (0° C.) and slowly treated drop wise with ethyl diazoacetate (86 ml, 704.7 mmol) over a 30 minute period while maintaining a controlled temperature (0° C. to 23° C.). The resulting mixture was stirred (rt, 1 h). The reaction mixture was concentrated in vacuo and the resulting dark oil was azeotroped with toluene (200 mL) via rotovap (60° C.). Using a Dean Stark trap, the crude mixture was refluxed (24 h). The reaction was cooled (rt) and concentrated in vacuo. The resulting dark oil was purified by flash column chromatography using EtOAc:hexanes (10%) to provide the title compound as a white solid (24.9 g, 38.2%). MS (ESI): mass calcd. for C12H12O4, 220.2; m/z found, 221.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 8.16 (s, 1H), 7.90 (d, J=8.6, 1H), 7.03 (d, J=2.2, 1H), 6.98 (dd, J=6.4, 2.3, 1H), 4.39 (q, J=7.2, 2H), 3.86 (s, 3H), 1.41 (t, J=7.2, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
Yield
38.2%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[H+].[B-](F)(F)(F)F.[N+](=C[C:21]([O:23][CH2:24][CH3:25])=[O:22])=[N-].[CH2:26](Cl)Cl>>[CH2:24]([O:23][C:21]([C:4]1[C:3]2[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:2]=2[O:1][CH:26]=1)=[O:22])[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
4 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
86 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred (rt, 10 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a controlled temperature (0° C. to 23° C.)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred (rt, 1 h)
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting dark oil was azeotroped with toluene (200 mL) via rotovap (60° C.)
TEMPERATURE
Type
TEMPERATURE
Details
the crude mixture was refluxed (24 h)
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled (rt)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting dark oil was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C1=COC2=C1C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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